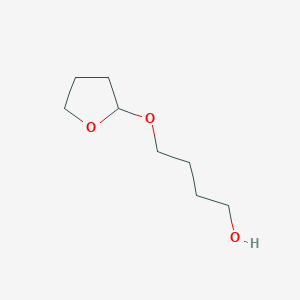
4-((Tétrahydrofuran-2-yl)oxy)butan-1-ol
Vue d'ensemble
Description
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a tetrahydrofuran ring attached to a butanol chain, which imparts unique chemical properties.
Applications De Recherche Scientifique
4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
This compound is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
It is synthesized by the cyclodehydration of 2-butyrolactone .
Biochemical Pathways
It is known to be an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
It is recommended to be stored sealed in dry conditions at 2-8°c .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol typically involves the reaction of tetrahydrofuran with butan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the tetrahydrofuran ring and the butanol chain. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol .
Analyse Des Réactions Chimiques
Types of Reactions: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group, resulting in the formation of 4-((Tetrahydrofuran-2-yl)oxy)butanal.
Reduction: The compound can be reduced to form 4-((Tetrahydrofuran-2-yl)oxy)butane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: 4-((Tetrahydrofuran-2-yl)oxy)butanal
Reduction: 4-((Tetrahydrofuran-2-yl)oxy)butane
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
- 4-((Tetrahydrofuran-2-yl)oxy)butanal
- 4-((Tetrahydrofuran-2-yl)oxy)butane
- 2-(4-Hydroxybutoxy)tetrahydrofuran
Comparison: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is unique due to its combination of a tetrahydrofuran ring and a butanol chain. This structure imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the hydroxyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(oxolan-2-yloxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPJHMFXHISVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471608 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-06-5 | |
| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?
A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.
Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?
A: Research suggests a multi-step purification process [, ]:
Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?
A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
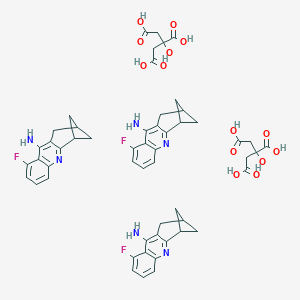
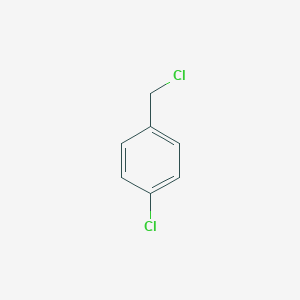




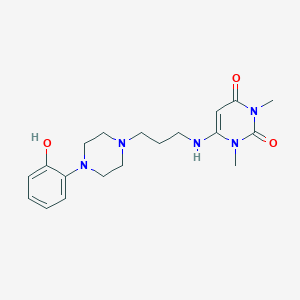
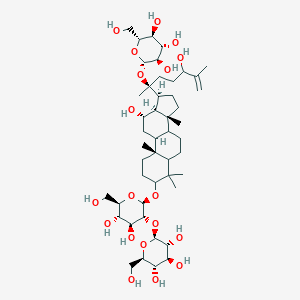
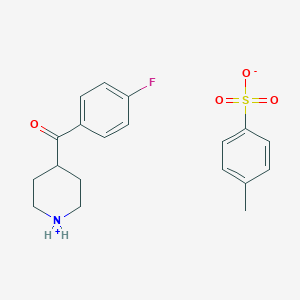
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
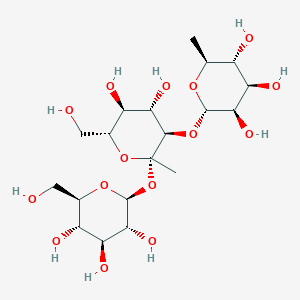


![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
